molecular formula C24H23N3OS2 B2655660 3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370855-21-3

3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2655660
CAS No.: 370855-21-3
M. Wt: 433.59
InChI Key: JDBXLNHSGHEPMA-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3OS2 and its molecular weight is 433.59. The purity is usually 95%.
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Biological Activity

3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and neuroprotective agents. This article aims to consolidate existing research findings regarding its biological activity and therapeutic potential.

  • Molecular Formula : C20H21N3OS
  • Molecular Weight : 349.46 g/mol
  • Structural Characteristics : The compound features a tetrahydrothienoquinoline core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays and studies. Key findings include:

Anticancer Activity

  • Mechanism of Action : Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation and survival. For instance, the inhibition of thioredoxin reductase (TrxR), a critical enzyme in cancer metabolism, has been highlighted as a target for various thienoquinoline derivatives .
  • Cell Line Studies : In vitro studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colorectal cancer). For example, IC50 values for similar compounds have been reported in the low micromolar range (e.g., 0.0585 µg/mL against MCF-7) indicating potent anticancer activity .
  • Case Study : In one study, a derivative of this compound was tested against human tumor cell lines and exhibited selective cytotoxicity with minimal effects on normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications.

Neuroprotective Activity

  • Neurite Outgrowth Induction : The compound has shown potential in promoting neurite outgrowth in PC12 cells, a model for neuronal differentiation. This activity suggests that it could serve as a neuroprotective agent or a therapeutic candidate for neurodegenerative diseases .
  • Fluorescent Properties : The compound's fluorescent properties enable its use as a bioimaging agent in neuroscience research. Its ability to induce differentiation in neuronal cells without reliance on nerve growth factor (NGF) pathways opens new avenues for therapeutic interventions .

Summary of Biological Activities

Activity TypeAssay/ModelObservationsReferences
AnticancerMCF-7 Cell LineIC50 = 0.0585 µg/mL
HeLa Cell LineSignificant cytotoxicity
HT-29 Cell LineLow micromolar activity
NeuroprotectivePC12 Neuronal CellsInduces neurite outgrowth
BioimagingFluorescent properties

Properties

IUPAC Name

3-amino-N-(2,5-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2/c1-13-9-10-14(2)17(12-13)26-23(28)22-21(25)20-19(18-8-5-11-29-18)15-6-3-4-7-16(15)27-24(20)30-22/h5,8-12H,3-4,6-7,25H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBXLNHSGHEPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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